N,N'-dibenzyl-N,N'-dimethylterephthalamide
Description
Chemical Structure and Formula
N,N'-Dibenzyl-N,N'-dimethylterephthalamide is a terephthalamide derivative with the molecular formula C₂₄H₂₄N₂O₂, consisting of a benzene-1,4-dicarboxamide core substituted with benzyl (C₆H₅CH₂–) and methyl (–CH₃) groups on the amide nitrogens. The terephthaloyl backbone provides rigidity, while the bulky benzyl and methyl substituents influence solubility and reactivity.
For example, N,N'-dibenzyl derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting terephthaloyl chloride with a stoichiometric excess of N-benzyl-N-methylamine in the presence of a base (e.g., triethylamine) to form the diamide .
Properties
IUPAC Name |
1-N,4-N-dibenzyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-25(17-19-9-5-3-6-10-19)23(27)21-13-15-22(16-14-21)24(28)26(2)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLLFXIWNAWUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Terephthalamide Derivatives
N,N′-Bis(2-hydroxyethyl)terephthalamide (C₁₂H₁₆N₂O₄)
- Substituents : Hydroxyethyl (–CH₂CH₂OH) groups.
- Properties: Increased hydrophilicity due to hydroxyl groups, enhancing solubility in polar solvents like water or ethanol .
- Applications: Potential use in hydrogels or drug delivery systems due to hydrogen-bonding networks.
N,N′-Dimethylphthalamide (C₁₀H₁₂N₂O₂)
- Structure : Phthalic diamide (1,2-dicarboxamide isomer of terephthalamide).
- Substituents : Methyl groups.
- Properties : Lower molecular weight and higher symmetry compared to the benzyl-substituted analog. Crystallizes in orthorhombic systems with strong N–H···O hydrogen bonds .
- Applications : Intermediate in polymer synthesis (e.g., polyamides).
Aliphatic and Aromatic Diamides
N,N'-Dibenzyl-N,N'-Dimethyloxamide (C₁₈H₂₀N₂O₂)
- Core : Oxalic diamide (shorter aliphatic chain between amides).
- Substituents : Benzyl and methyl groups.
- Properties : Reduced rigidity compared to terephthalamides. Soluble in chlorinated solvents (e.g., CHCl₃) due to aromatic substituents .
- Applications : Ligand in coordination chemistry.
N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)
Ethylenediamine Derivatives
N,N'-Dibenzyl-N,N'-Dimethylethylenediamine (C₁₈H₂₄N₂)
Comparative Data Table
Research Findings and Contrasts
- Hydrogen-Bonding Patterns : Terephthalamides (e.g., N,N′-bis(2-hydroxyethyl)terephthalamide) exhibit stronger intermolecular N–H···O bonds compared to aliphatic diamides like N,N,N',N'-tetrabutylpentanediamide, which rely on van der Waals interactions .
- Steric vs. Electronic Effects : Benzyl groups in this compound introduce steric hindrance, reducing reactivity toward electrophiles compared to smaller substituents (e.g., methyl in N,N′-dimethylphthalamide) .
- Coordination Chemistry : Ethylenediamine derivatives (e.g., N,N'-dibenzyl-N,N'-dimethylethylenediamine) form stable complexes with transition metals, whereas terephthalamides are less explored in this context .
Q & A
Basic: What are the standard synthetic routes for N,N'-dibenzyl-N,N'-dimethylterephthalamide, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions between terephthalic acid derivatives and amines. A common method involves reacting terephthalic acid with N-methylbenzylamine in the presence of a sulfonating agent (e.g., SO₃ in H₂SO₄) at elevated temperatures (~80°C). For example, Example 5 in achieved an 83% yield by heating terephthalic acid with N-methylformamide in sulfuric acid for 360 minutes . Optimization focuses on:
- Molar ratios : Excess amine (≥4:1 amine:acid) improves yield.
- Catalyst selection : Sulfuric acid or phosphorylating agents (e.g., dibenzyl-N,N-dialkylaminophosphines) enhance reaction efficiency .
- Temperature control : Prolonged heating (>6 hours) at 80–100°C ensures complete amidification.
Advanced: How do steric and electronic effects of substituents influence the crystallographic packing of terephthalamide derivatives?
Crystal structures (e.g., ) reveal that bulky substituents like benzyl groups induce non-coplanar arrangements, reducing π-π stacking. For instance:
- Hydrogen bonding : N–H···O(P) and O–H···O interactions stabilize centrosymmetric dimers, as seen in N,N′-dibenzyl-N,N′-dimethylphosphoric diamide (P1 space group, β = 101.789°) .
- Steric hindrance : Bulky substituents (e.g., 2-fluorobenzoyl in ) distort the tetrahedral geometry around phosphorus, altering bond angles (average 109.47°) and packing density .
- Symmetry : Halogen substituents (e.g., Cl in ) introduce dipole-dipole interactions, affecting lattice parameters (e.g., a = 10.1979 Å, c = 11.540 Å) .
Basic: What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms benzyl and methyl group integration (e.g., δ 2.8–3.2 ppm for N–CH₃, δ 4.5–4.8 ppm for benzyl CH₂) .
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 316.363 for C₂₀H₁₆N₂O₂ derivatives) .
Advanced: How can conflicting crystallographic data on hydrogen bonding patterns be resolved?
Discrepancies arise from solvent polarity and crystallization conditions:
- Solvent effects : Polar solvents (e.g., DMSO) promote stronger N–H···O bonds, while apolar solvents favor weaker van der Waals interactions .
- Temperature-dependent studies : Cooling rates during crystallization affect dimer formation (e.g., slower cooling enhances centrosymmetric packing) .
- Computational modeling : Density Functional Theory (DFT) calculations predict hydrogen bond energies (e.g., N–H···O ≈ 20–30 kJ/mol) to validate experimental data .
Basic: What safety protocols are recommended for handling this compound?
- Hazard classification : Classified under IMDG Code 4.1 (self-reactive substances) when in paste form (≤72% concentration) due to decomposition risks .
- Handling : Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents.
- Storage : Store at ≤25°C in airtight containers with desiccants to prevent hydrolysis .
Advanced: What mechanistic insights explain variations in synthetic yields across similar terephthalamides?
Yield discrepancies (e.g., 83% in vs. lower yields in other studies) stem from:
- Intermediate stability : Carboxylic acid intermediates (e.g., N,N-dimethylterephthalamic acid) may undergo side reactions (e.g., decarboxylation) under prolonged heating .
- Catalyst deactivation : Phosphorylating agents () can form stable byproducts (e.g., hexaalkylphosphorigsäure-triamide), reducing catalytic efficiency .
- Steric effects : Bulky benzyl groups slow nucleophilic attack on the carbonyl carbon, requiring higher temperatures or longer reaction times .
Basic: How is the purity of this compound assessed post-synthesis?
- Chromatography : HPLC or GC with UV/Vis detection (e.g., λ = 254 nm) identifies impurities (<1% threshold) .
- Elemental analysis : Matches experimental C/H/N/O percentages to theoretical values (e.g., C: 75.9%, H: 5.1%, N: 8.9% for C₂₀H₁₆N₂O₂) .
- Melting point : Sharp melting ranges (e.g., 180–182°C) confirm crystallinity and purity .
Advanced: What computational tools predict the environmental persistence of terephthalamide derivatives?
- QSPR models : Correlate logP values (e.g., 3.2 for N,N'-dibenzyl derivatives) with biodegradation half-lives .
- Molecular dynamics (MD) : Simulates hydrolysis pathways in aqueous environments (e.g., acid-catalyzed cleavage of amide bonds) .
- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests quantify LC₅₀ values (e.g., >100 mg/L for low toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
